Cas no 5174-88-9 (1,8-Naphthyridine-3-carboxylic acid, 2-methyl-, ethyl ester)

1,8-Naphthyridine-3-carboxylic acid, 2-methyl-, ethyl ester is a specialized organic compound featuring a naphthyridine core with a methyl substituent at the 2-position and an ethyl ester group at the 3-carboxylic acid position. This structure imparts unique reactivity and functional versatility, making it valuable in pharmaceutical and agrochemical research. The ethyl ester moiety enhances solubility and facilitates further derivatization, while the methyl group can influence steric and electronic properties. Its well-defined molecular framework is advantageous for applications in heterocyclic synthesis, ligand design, and intermediate preparation. The compound's stability and purity are critical for reproducible results in synthetic chemistry and drug development.
1,8-Naphthyridine-3-carboxylic acid, 2-methyl-, ethyl ester structure
5174-88-9 structure
Product Name:1,8-Naphthyridine-3-carboxylic acid, 2-methyl-, ethyl ester
CAS No:5174-88-9
MF:C12H12N2O2
MW:216.235882759094
MDL:MFCD00202885
CID:1577064
PubChem ID:3253354
Update Time:2025-10-25

1,8-Naphthyridine-3-carboxylic acid, 2-methyl-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1,8-Naphthyridine-3-carboxylic acid, 2-methyl-, ethyl ester
    • ethyl 2-methyl-1,8-naphthyridine-3-carboxylate
    • HMS518A07
    • SR-01000385139
    • Peakdale1_000007
    • 5174-88-9
    • 4D-046
    • MFCD00202885
    • SR-01000385139-1
    • DTXSID40390679
    • AKOS015992724
    • CHEMBL4976452
    • MDL: MFCD00202885
    • Inchi: 1S/C12H12N2O2/c1-3-16-12(15)10-7-9-5-4-6-13-11(9)14-8(10)2/h4-7H,3H2,1-2H3
    • InChI Key: ZYWPUGVZOQIIMG-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=CC2=CC=CN=C2N=C1C)=O

Computed Properties

  • Exact Mass: 216.08996
  • Monoisotopic Mass: 216.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 52.1Ų

Experimental Properties

  • PSA: 52.08

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1,8-Naphthyridine-3-carboxylic acid, 2-methyl-, ethyl ester Suppliers

Amadis Chemical Company Limited
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(CAS:5174-88-9)1,8-Naphthyridine-3-carboxylic acid, 2-methyl-, ethyl ester
Order Number:A1163465
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:17
Price ($):316.0
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1,8-Naphthyridine-3-carboxylic acid, 2-methyl-, ethyl ester Related Literature

Additional information on 1,8-Naphthyridine-3-carboxylic acid, 2-methyl-, ethyl ester

Comprehensive Overview of 1,8-Naphthyridine-3-carboxylic acid, 2-methyl-, ethyl ester (CAS No. 5174-88-9)

1,8-Naphthyridine-3-carboxylic acid, 2-methyl-, ethyl ester (CAS No. 5174-88-9) is a specialized organic compound belonging to the naphthyridine family, a class of heterocyclic compounds known for their diverse applications in pharmaceuticals, agrochemicals, and material science. This ester derivative, characterized by its ethyl ester and 2-methyl substituents, has garnered significant attention due to its potential as a building block in drug discovery and synthetic chemistry. Researchers and industries are increasingly exploring its utility in designing novel bioactive molecules, particularly in the context of antimicrobial agents and enzyme inhibitors.

The structural uniqueness of 1,8-Naphthyridine-3-carboxylic acid, 2-methyl-, ethyl ester lies in its fused bicyclic ring system, which offers robust π-conjugation and hydrogen-bonding capabilities. These properties make it a valuable scaffold for developing small-molecule therapeutics, especially in targeting infectious diseases and inflammatory pathways. Recent studies highlight its relevance in addressing antibiotic resistance, a pressing global health concern, by serving as a precursor for quinolone analogs with enhanced efficacy.

From a synthetic perspective, the ethyl ester group in CAS No. 5174-88-9 provides versatility for further functionalization, enabling chemists to tailor the compound for specific applications. Its compatibility with cross-coupling reactions and nucleophilic substitutions aligns with modern trends in green chemistry and atom-efficient synthesis. This adaptability has spurred interest in optimizing its production using catalytic methods to reduce waste and improve yield—a priority for sustainable manufacturing.

In the realm of material science, derivatives of 1,8-Naphthyridine have shown promise in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic cells, due to their electron-accepting properties. While research on this specific ester is still evolving, its structural motifs suggest potential for optoelectronic applications, resonating with the growing demand for energy-efficient technologies.

Analytical characterization of CAS No. 5174-88-9 typically involves techniques like NMR spectroscopy, mass spectrometry, and HPLC purity analysis, ensuring compliance with pharmaceutical-grade standards. As regulatory frameworks tighten around impurity profiling, the compound’s well-defined synthetic routes and purity benchmarks position it favorably for GMP-compliant production.

Looking ahead, the intersection of computational chemistry and high-throughput screening is expected to unlock new roles for 1,8-Naphthyridine-3-carboxylic acid, 2-methyl-, ethyl ester. Virtual libraries increasingly incorporate such scaffolds to predict drug-likeness and target affinity, addressing trends like personalized medicine and AI-driven drug design. This aligns with frequent search queries on "naphthyridine derivatives in drug discovery" and "sustainable synthetic routes for heterocycles."

In summary, CAS No. 5174-88-9 exemplifies the strategic importance of functionalized naphthyridines in advancing both life sciences and advanced materials. Its multifaceted applications—from combating antimicrobial resistance to enabling green synthesis—underscore its relevance in contemporary research and industrial innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:5174-88-9)1,8-Naphthyridine-3-carboxylic acid, 2-methyl-, ethyl ester
A1163465
Purity:99%
Quantity:1g
Price ($):316.0
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